N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with hydrazinecarboxamide, followed by the reaction with benzoyl chloride. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can be compared with other indole derivatives such as:
1-Benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazides: Known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide lies in its specific structure, which allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C24H20N4O3/c29-21(15-25-23(30)18-11-5-2-6-12-18)26-27-22-19-13-7-8-14-20(19)28(24(22)31)16-17-9-3-1-4-10-17/h1-14,31H,15-16H2,(H,25,30) |
InChI Key |
ZAOJQOHOJLDPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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